(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanol moiety attached to the first carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trimethylbenzaldehyde.
Reduction Reaction: The aldehyde group of 2,4,5-trimethylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the aldehyde to the alcohol.
Enzymatic Reduction: Employing enzymes that specifically reduce the aldehyde to the (1S)-alcohol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,4,5-trimethylacetophenone or 2,4,5-trimethylbenzoic acid.
Reduction: Formation of 2,4,5-trimethylphenylethane.
Substitution: Formation of 1-(2,4,5-trimethylphenyl)ethyl chloride or bromide.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its chiral nature and unique structural features.
Industry
Fragrance and Flavor: Used in the formulation of fragrances and flavors due to its aromatic properties.
Material Science:
Mechanism of Action
The mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different chiral configuration.
1-(2,4,5-trimethylphenyl)ethan-1-one: The corresponding ketone with different reactivity and applications.
2,4,5-trimethylbenzyl alcohol: A structurally similar compound with a benzyl alcohol moiety instead of an ethanol moiety.
Uniqueness
Chiral Specificity: The (1S)-enantiomer exhibits unique chiral specificity, making it valuable in asymmetric synthesis and chiral recognition studies.
Aromatic Properties: The presence of three methyl groups on the phenyl ring imparts distinct aromatic properties, useful in fragrance and flavor applications.
Properties
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.